molecular formula C19H14F4 B12521851 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene CAS No. 797048-89-6

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene

Cat. No.: B12521851
CAS No.: 797048-89-6
M. Wt: 318.3 g/mol
InChI Key: IMESSPIUXBVGTM-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an ethynyl group attached to the benzene ring makes it a compound of interest in various fields of research, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and alkynes.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Solvents like toluene or dimethylformamide are commonly used.

    Coupling Reactions: The key step in the synthesis is the coupling of the fluorinated benzene derivative with the alkyne to form the desired product. This can be achieved through Sonogashira coupling or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms and ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism by which 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and ethynyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trifluoro-5-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzene
  • 1,2,3-Trifluoro-5-{[2-fluoro-4-(but-1-en-1-yl)phenyl]ethynyl}benzene
  • 1,2,3-Trifluoro-5-{[2-fluoro-4-(hex-1-en-1-yl)phenyl]ethynyl}benzene

Uniqueness

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene is unique due to its specific combination of fluorine atoms and an ethynyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

CAS No.

797048-89-6

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

1,2,3-trifluoro-5-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzene

InChI

InChI=1S/C19H14F4/c1-2-3-4-5-13-6-8-15(16(20)10-13)9-7-14-11-17(21)19(23)18(22)12-14/h4-6,8,10-12H,2-3H2,1H3

InChI Key

IMESSPIUXBVGTM-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F

Origin of Product

United States

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